molecular formula C8H16O3S B1254281 Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylethyl ester CAS No. 57296-04-5

Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylethyl ester

Cat. No.: B1254281
CAS No.: 57296-04-5
M. Wt: 192.28 g/mol
InChI Key: HTDCLHZBSWMJGI-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Systematic Classification

Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylethyl ester possesses multiple systematic names that reflect its complex molecular structure and functional group arrangement. The International Union of Pure and Applied Chemistry designation identifies this compound as propan-2-yl 2-hydroxy-4-(methylsulfanyl)butanoate, emphasizing the ester linkage between the propan-2-yl group and the substituted butanoic acid. Alternative nomenclature systems recognize this molecule as isopropyl 2-hydroxy-4-(methylthio)butanoate, which clearly delineates the alcohol component and the substituted carboxylic acid moiety. The Chemical Abstracts Service has assigned the unique registry number 57296-04-5 to this compound, providing unambiguous identification within chemical databases and regulatory frameworks.

The compound exists within multiple chemical classification systems, each emphasizing different structural aspects of the molecule. From a functional group perspective, the molecule contains three distinct chemical functionalities: an ester linkage, a secondary alcohol, and a thioether group. The presence of the methylthio substituent classifies this compound within the broader category of organosulfur compounds, specifically as a thioether-containing ester. Additionally, the hydroxyl group positioned at the alpha carbon relative to the carboxyl group places this molecule within the alpha-hydroxy acid ester family, a classification that significantly influences its chemical reactivity and biological activity.

Molecular Structure and Constitutional Formula

The molecular structure of this compound demonstrates a carefully arranged sequence of functional groups that determine its chemical and biological properties. The compound possesses the molecular formula C₈H₁₆O₃S, indicating the presence of eight carbon atoms, sixteen hydrogen atoms, three oxygen atoms, and one sulfur atom within its molecular framework. The structural arrangement begins with a four-carbon chain backbone derived from butanoic acid, with specific substitutions that create the compound's unique characteristics.

Table 1: Molecular Composition and Structural Parameters

Parameter Value Reference
Molecular Formula C₈H₁₆O₃S
Molecular Weight 192.28 g/mol
Monoisotopic Mass 192.082015 Da
Number of Heavy Atoms 12
Number of Rotatable Bonds 6
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

The structural configuration reveals a linear carbon chain with specific functional group positioning that creates stereochemical considerations. The hydroxyl group occupies the second carbon position from the carboxyl terminus, while the methylthio group extends from the fourth carbon position. This arrangement creates a molecule with both polar and nonpolar regions, contributing to its amphiphilic character and influencing its solubility and partition coefficient properties.

Physical and Chemical Characteristics

The physical properties of this compound reflect the combined influence of its ester functionality, hydroxyl group, and thioether substituent. The compound appears as a clear liquid under standard conditions, with a density of 1.09 grams per cubic centimeter. This density value indicates a molecular packing efficiency that falls within the typical range for organic esters containing heteroatoms, reflecting the influence of the sulfur atom and hydroxyl group on intermolecular interactions.

The chemical stability of this ester derivative demonstrates enhanced resistance to hydrolysis compared to simple alkyl esters, primarily due to the electron-withdrawing effects of the hydroxyl and methylthio substituents. The presence of the secondary alcohol group creates opportunities for hydrogen bonding, which influences both the compound's solubility profile and its interaction with biological membranes. The thioether functionality contributes to the molecule's lipophilic character while providing a site for potential oxidative metabolism, particularly in biological systems where sulfur-containing compounds may undergo biotransformation.

Table 2: Physicochemical Properties

Property Value Measurement Conditions Reference
Physical State Clear Liquid 20°C
Density 1.09 g/cm³ Standard conditions
Molecular Weight 192.28 g/mol -
Storage Temperature 2°C - 8°C Recommended
Chemical Formula C₈H₁₆O₃S -

Structural Relationships and Chemical Context

This compound demonstrates significant structural relationships with several important biochemical compounds, most notably with the essential amino acid methionine. The compound represents a systematic modification of 2-hydroxy-4-(methylthio)butanoic acid, which itself serves as a hydroxy analog of methionine. This structural relationship emerges from the replacement of the amino group in methionine with a hydroxyl group, creating a molecule that retains the carbon skeleton and methylthio substituent while altering the functional group responsible for amino acid classification.

The esterification of the carboxyl group with isopropanol creates additional structural modifications that influence the compound's physicochemical properties and biological behavior. Research investigations have demonstrated that this esterification significantly enhances the compound's stability and bioavailability compared to the free acid form. The isopropyl ester linkage provides protection against rapid hydrolysis while maintaining the potential for controlled release of the active hydroxy acid form through enzymatic or chemical hydrolysis.

The relationship between this compound and its parent structures extends to metabolic considerations, where the ester serves as a prodrug form that can be converted to the active hydroxy acid through esterase activity. This conversion pathway allows the compound to function as a methionine analog while providing improved handling characteristics and stability during storage and administration. The structural modifications create a compound that bridges the gap between synthetic organic chemistry and biochemical functionality, demonstrating how systematic molecular modifications can enhance the practical utility of biologically active compounds.

Properties

IUPAC Name

propan-2-yl 2-hydroxy-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3S/c1-6(2)11-8(10)7(9)4-5-12-3/h6-7,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDCLHZBSWMJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CCSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435988
Record name AGN-PC-0OHP7Y
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Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57296-04-5
Record name AGN-PC-0OHP7Y
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Record name propan-2-yl 2-hydroxy-4-(methylsulfanyl)butanoate
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Preparation Methods

Hydrolysis of 2-Hydroxy-4-Methylthiobutyronitrile (HMBN)

The foundational step in HMBi production is the synthesis of HMBA through the hydrolysis of 2-hydroxy-4-methylthiobutyronitrile (HMBN). This reaction is typically conducted in two stages:

  • Initial Hydrolysis : HMBN is reacted with sulfuric acid (30–50% concentration) at 50–60°C to form an intermediate amide, 2-hydroxy-4-methylthiobutyramide.

  • Final Hydrolysis : The intermediate amide undergoes further hydrolysis at elevated temperatures (70–120°C) to yield HMBA. This stage requires careful control of acid concentration to prevent phase separation and ensure complete conversion.

Key parameters include:

  • Acid-to-HMBN Ratio : A molar ratio of 1:1 sulfuric acid to HMBN ensures optimal conversion without excessive acid waste.

  • Reaction Duration : The final hydrolysis stage typically requires 1.5–3 hours at 85–95°C to achieve >90% HMBA yield.

Reaction Conditions and Catalysts

Sulfuric acid serves as both catalyst and reaction medium. Industrial processes prioritize:

  • Temperature Gradients : Rapid heating from 50°C to 90°C minimizes byproduct formation.

  • Agitation : Continuous stirring prevents localized overheating and ensures homogeneous acid distribution.

Purification and Isolation Techniques

Post-hydrolysis, HMBA is isolated via solvent extraction. Methyl propyl ketone and 1-butanol are preferred solvents due to their high distribution coefficients (Table 1). Subsequent vacuum distillation removes residual solvents, yielding a liquid HMBA product containing 72–80% monomer and 11–17% oligomers.

Table 1: Solvent Efficiency in HMBA Extraction

SolventDistribution Coefficient
1-Butanol15.4
Methyl ethyl ketone5.4
Ethyl acetate2.2
Data derived from patent US4524077A.

Esterification of HMBA to Form the Isopropyl Ester

Acid-Catalyzed Esterification Process

The esterification of HMBA with isopropanol follows conventional acid-catalyzed mechanisms:

  • Catalyst : Concentrated sulfuric acid (1–2% w/w) facilitates protonation of the carboxylic acid group.

  • Molar Ratio : A 1:1.2 ratio of HMBA to isopropanol ensures excess alcohol for complete conversion.

  • Reflux Conditions : The reaction is conducted under reflux (80–100°C) for 4–6 hours, achieving ester yields of 85–92%.

Industrial-Scale Production Considerations

Large-scale operations employ continuous stirred-tank reactors (CSTRs) with:

  • In Situ Water Removal : Molecular sieves or azeotropic distillation with toluene enhance equilibrium shift toward ester formation.

  • Catalyst Recovery : Sulfuric acid is neutralized with sodium bicarbonate post-reaction, enabling reuse in subsequent batches.

Optimization of Process Parameters

Temperature and Time Effects

  • Hydrolysis Stage : Temperatures exceeding 100°C accelerate HMBA degradation, reducing monomer content by 12–15%.

  • Esterification Stage : Prolonged heating beyond 6 hours increases oligomerization, lowering ester purity to 78–82%.

Solvent Selection and Extraction Efficiency

Solvent choice critically impacts HMBA recovery (Table 2). 1-Butanol achieves 94% extraction efficiency but requires higher distillation costs compared to methyl ethyl ketone (87% efficiency).

Table 2: HMBA Recovery by Solvent

SolventExtraction Efficiency (%)
1-Butanol94
Methyl ethyl ketone87
Ethyl acetate76
Adapted from patent US4524077A.

Yield and Purity Analysis

Final product composition varies with hydrolysis conditions (Table 3). Higher sulfuric acid concentrations (40–50%) favor monomer formation but increase sulfate ion contamination.

Table 3: HMBA Composition Post-Hydrolysis

ParameterHydrolyzate (%)Final Product (%)
HMBA Monomer33.9–35.172.8–80.2
HMBA Oligomers4.3–7.211.4–16.9
Water25.1–28.48.2–10.8
Sulfate Ions25.6–28.00.45–1.3
Data sourced from patent US4524077A.

Data Tables and Research Findings

Impact of Acid Concentration on Hydrolysis

Table 4: HMBA Yield vs. Sulfuric Acid Strength

Acid Concentration (%)HMBA Yield (%)Oligomers (%)
3089.211.4
4091.816.9
5082.322.1
Higher acid concentrations increase oligomerization.

Esterification Efficiency Metrics

Table 5: Isopropyl Ester Production Metrics

ParameterLaboratory ScaleIndustrial Scale
Yield (%)9285
Purity (%)9588
Reaction Time (h)64
Industrial processes prioritize throughput over yield .

Chemical Reactions Analysis

Types of Reactions

The isopropyl ester of the hydroxy analogue of methionine undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its parent acid and isopropanol in the presence of water and an acid or base catalyst.

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under oxidative conditions.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: 2-hydroxy-4-methylthiobutanoic acid and isopropanol.

    Oxidation: Sulfoxides or sulfones of the parent acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Role in Ruminant Nutrition

HMBi is predominantly utilized in the diets of ruminants such as cattle and sheep. Methionine is often a limiting amino acid in ruminant diets, and HMBi provides a bioavailable source that enhances protein synthesis and overall growth performance.

  • Mechanism of Action : Upon ingestion, HMBi is hydrolyzed in the rumen to release 2-hydroxy-4-methylthiobutanoic acid, which is then converted into methionine. This process ensures efficient absorption and utilization by the animal .

Case Studies

  • Growth Performance in Holstein Steers :
    • A study involving twenty-four Holstein steers showed that supplementation with HMBi significantly improved growth rates and blood parameters. The treatment groups receiving 15 g/day and 25 g/day of HMBi exhibited increased body weight gains compared to the control group (P < 0.01). Additionally, total protein levels were higher in the treatment groups, indicating enhanced nutritional status .
  • Effects on Nutrient Digestibility :
    • Research indicated that HMBi supplementation positively influenced ruminal fermentation dynamics and nutrient digestibility. In Angus steers, HMBi altered microbial composition in the rumen, leading to improved microbial protein synthesis and nutrient utilization.
  • Plasma Biochemical Parameters :
    • Studies have shown that HMBi supplementation increases plasma concentrations of methionine and related metabolites such as betaine and taurine, which are vital for methylation reactions necessary for DNA synthesis.

Chemical Reactions

HMBi can undergo various chemical reactions typical for esters:

  • Hydrolysis : Converts back to its parent acid and isopropanol.
  • Oxidation : The sulfur atom can be oxidized under oxidative conditions.
  • Substitution : The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Mechanism of Action

The isopropyl ester of the hydroxy analogue of methionine exerts its effects by providing a bioavailable source of methionine. Upon ingestion, the ester is hydrolyzed in the rumen to release 2-hydroxy-4-methylthiobutanoic acid, which is then absorbed and utilized by the animal. Methionine plays a crucial role in protein synthesis, methylation reactions, and the synthesis of other important biomolecules. The isopropyl ester form enhances the stability and bioavailability of methionine, ensuring efficient absorption and utilization.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-4-methylthiobutanoic acid: The parent acid of the isopropyl ester.

    Calcium salt of the hydroxy analogue of methionine: Another derivative used in animal nutrition.

    Methionine: The essential amino acid itself.

Uniqueness

The isopropyl ester of the hydroxy analogue of methionine is unique due to its enhanced stability and bioavailability compared to other forms of methionine. Its ester form allows for better absorption and utilization in the animal’s digestive system, making it a more efficient source of methionine for ruminants.

Biological Activity

Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylethyl ester (commonly referred to as HMBi) is an isopropyl ester of the hydroxy analogue of methionine. This compound is primarily recognized for its role in animal nutrition, particularly in ruminants, where it serves as a stable source of methionine—a crucial amino acid involved in protein synthesis and various metabolic processes.

  • IUPAC Name: Propan-2-yl 2-hydroxy-4-methylsulfanylbutanoate
  • CAS Number: 57296-04-5
  • Molecular Formula: C8H16O3S
  • Molecular Weight: 192.28 g/mol

Synthesis

HMBi is synthesized through the esterification of 2-hydroxy-4-methylthiobutanoic acid with isopropanol. This process typically involves an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion to the ester form .

Nutritional Impact in Ruminants

Research indicates that HMBi significantly influences ruminal fermentation and nutrient utilization in cattle. A study involving Angus steers showed that HMBi supplementation improved nutrient digestibility and altered microbial composition in the rumen, enhancing the synthesis of microbial protein . The metabolism of HMBi allows approximately 50% to be directly absorbed into the bloodstream as a form of methionine (HMTBa), while the other half is hydrolyzed by rumen microorganisms .

Effects on Plasma Biochemical Parameters

HMBi supplementation has been linked to increased plasma concentrations of methionine and related metabolites, including betaine and taurine. These metabolites play critical roles in various metabolic pathways, including methylation reactions essential for DNA synthesis and repair . However, some studies have noted that while HMBi can upregulate certain amino acids in plasma, it may not significantly improve nitrogen retention in steers during the fattening phase due to low transport efficiency across the rumen epithelium .

Growth Performance in Beef Cattle

In a controlled study over 120 days involving beef cattle, the administration of HMBi resulted in notable improvements in growth performance metrics. The steers receiving HMBi exhibited enhanced weight gain compared to control groups receiving standard diets without the supplement .

Milk Production in Dairy Cows

Another study focused on lactating Holstein cows demonstrated that dietary inclusion of HMBi positively affected milk yield and composition. The results indicated that supplementation led to changes in fatty acid profiles within milk, suggesting potential benefits for dairy production systems .

Research Findings Summary

StudySubjectKey Findings
Angus SteersImproved nutrient digestibility; altered rumen microbial composition; increased plasma methionine levels.
Dairy CowsEnhanced milk yield; changes in milk fatty acid profile; upregulation of plasma metabolites.
Holstein CowsPositive effects on growth performance; significant increases in body weight and condition scores.

Q & A

Basic Question: What are the recommended synthetic routes for producing Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylethyl ester, and how can reaction progress be monitored?

Methodological Answer:
The synthesis typically involves esterification of 2-hydroxy-4-(methylthio)butanoic acid with isopropyl alcohol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

  • Reflux conditions : Maintain temperatures between 80–100°C to drive esterification while avoiding decomposition of the hydroxyl and methylthio groups.
  • Progress monitoring : Use gas chromatography (GC) with a non-polar column (e.g., DB-1 or SE-30) to track the disappearance of the carboxylic acid precursor and the emergence of the ester product. Retention indices for similar esters (e.g., 2-methylbutanoic acid methyl ester) on SE-30 columns range from 4.2–5.8 minutes under isothermal conditions at 120°C .
  • Work-up : Neutralize the catalyst, extract the ester using ethyl acetate, and purify via fractional distillation or preparative HPLC.

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the ester linkage (e.g., isopropyl group signals at δ 1.2–1.4 ppm for methyl protons and δ 70–75 ppm for the ester carbonyl carbon). The methylthio group (-SCH3_3) typically appears as a singlet near δ 2.1 ppm in 1H^1H-NMR.
  • Infrared Spectroscopy (IR) : Identify key functional groups: ester C=O stretch (~1740 cm1^{-1}), hydroxyl O-H stretch (~3400 cm1^{-1}, broad if free), and methylthio S-C vibrations (~650 cm1^{-1}).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention times and fragmentation patterns with standards. For example, similar esters exhibit molecular ion peaks at m/z corresponding to their molecular weight (e.g., C8_8H14_{14}O2_2S derivatives show M+^+ at m/z 174) .

Advanced Question: How does the methylthio substituent influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:
The methylthio group (-SCH3_3) introduces susceptibility to oxidation and hydrolysis:

  • Oxidative stability : Monitor via accelerated aging studies using H2_2O2_2 or UV light. Quantify degradation products (e.g., sulfoxide/sulfone derivatives) using HPLC with a C18 column and UV detection at 254 nm.
  • pH-dependent hydrolysis : Conduct kinetic studies in buffered solutions (pH 2–12) at 25–50°C. The ester bond hydrolyzes faster under alkaline conditions (pH > 10), with rate constants determined via LC-MS or titration. For analogous esters, hydrolysis enthalpy (Δr_rH°) ranges from 4.5–10 kJ/mol in aqueous systems .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (typically >150°C for similar esters). Differential scanning calorimetry (DSC) can detect exothermic decomposition events .

Advanced Question: What mechanistic insights exist for the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:
The ester’s reactivity is governed by electronic and steric effects:

  • Electronic effects : The electron-donating hydroxyl and methylthio groups increase the electrophilicity of the carbonyl carbon, enhancing susceptibility to nucleophiles (e.g., amines, hydrazines).
  • Steric hindrance : The isopropyl group and methylthio substituent may slow reactions at the carbonyl center. Kinetic studies using pseudo-first-order conditions with varying nucleophile concentrations can quantify these effects.
  • Mechanistic probes : Isotopic labeling (e.g., 18O^{18}O) in hydrolysis experiments or computational modeling (DFT) can elucidate transition states. For related esters, hydrolysis proceeds via a tetrahedral intermediate with rate-limiting steps dependent on pH .

Advanced Question: How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, boiling points) for this compound?

Methodological Answer:
Discrepancies often arise from differences in experimental conditions or impurities:

  • Solubility validation : Re-measure solubility in standardized solvents (e.g., water, ethanol, hexane) using gravimetric or UV-spectrophotometric methods. For hydrophobic esters like this, logP values can be estimated via reverse-phase HPLC retention times .
  • Boiling point calibration : Use fractional distillation under reduced pressure (e.g., 10–50 mmHg) with a calibrated thermometer. Compare results with computational predictions (e.g., Antoine equation parameters).
  • Purity checks : Characterize batches via GC-MS and elemental analysis. Contaminants like unreacted carboxylic acid or isopropyl alcohol can skew boiling points .

Advanced Question: What strategies optimize the compound’s enantiomeric purity if chiral centers are present?

Methodological Answer:

  • Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA or IB) and mobile phases containing hexane/isopropanol. Monitor enantiomeric excess (ee) via polarimetry or circular dichroism.
  • Asymmetric synthesis : Employ chiral catalysts (e.g., lipases or transition-metal complexes) during esterification. For example, Candida antarctica lipase B selectively esterifies (R)-enantiomers in similar systems .
  • Crystallization-induced diastereomer resolution : Derivatize with a chiral auxiliary (e.g., menthol) and crystallize to isolate the desired enantiomer .

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